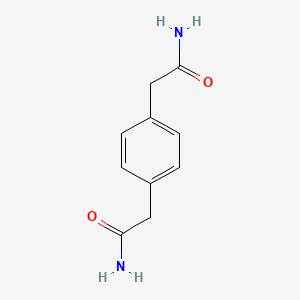

2,2'-(1,4-Phenylene)diacetamide

Description

Contextualization of Phenylene-Linked Amides within Organic and Materials Science

Phenylene-linked amides constitute a significant class of organic molecules characterized by the presence of one or more amide functional groups connected to a phenylene ring. The amide bond provides structural rigidity and the capacity for hydrogen bonding, which dictates the supramolecular assembly and bulk properties of these materials. In materials science, these structures are integral to the design of high-performance polymers, such as aramids, known for their exceptional thermal stability and mechanical strength. wikipedia.org The phenylene unit offers a rigid scaffold that can be functionalized to tune the electronic and physical properties of the resulting materials.

Strategic Importance of 2,2'-(1,4-Phenylene)diacetamide as a Fundamental Building Block

The strategic importance of this compound lies in its bifunctional nature, making it a valuable monomer for polymerization reactions. The two acetamide (B32628) groups can, under certain conditions, be hydrolyzed back to the parent amine (p-phenylenediamine), which is a widely used monomer in the synthesis of polymers like Kevlar. wikipedia.org Furthermore, the core structure of this compound serves as a scaffold for the synthesis of more complex molecules with specific functionalities. For instance, derivatives of this compound have been investigated for their applications in the development of novel chromophores and other advanced materials. rsc.org

Overview of Current Research Trajectories and Gaps for this compound

Current research on this compound is heavily skewed towards its biological activities, particularly in the field of neuropharmacology. A significant research trajectory is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. pnas.orgnih.gov Studies have shown that N,N'-diacetyl-p-phenylenediamine (DAPPD) can restore microglial phagocytosis and ameliorate cognitive defects in animal models of Alzheimer's disease. pnas.orgnih.gov

A notable gap in the current research landscape is the limited exploration of this compound as a primary building block in materials science. While its parent compound, p-phenylenediamine (B122844), is extensively used, the diacetylated form has not been as thoroughly investigated for the direct synthesis of novel polymers or functional materials.

Interdisciplinary Significance of Investigating this compound

The study of this compound holds considerable interdisciplinary significance. In medicinal chemistry and neurobiology, it has emerged as a promising lead compound for the development of drugs targeting neuroinflammation. pnas.orgnih.gov Its role as a metabolite of p-phenylenediamine, a common ingredient in hair dyes, also places it at the intersection of toxicology and dermatology. nih.govcir-safety.org Genotoxicity studies have been conducted to understand the biological reactivity of this metabolite compared to its parent compound. nih.gov The potential for this molecule to be used in the development of new materials, although currently underexplored, represents a future area of interdisciplinary research bridging organic synthesis, polymer chemistry, and materials engineering.

Research Findings on N,N'-Diacetyl-p-phenylenediamine (DAPPD)

| Research Area | Key Findings | Reference |

|---|---|---|

| Neurodegenerative Disease | Restores microglial phagocytosis and improves cognitive defects in Alzheimer's disease transgenic mice. | pnas.orgnih.gov |

| Toxicology | Considered a detoxified metabolite of p-phenylenediamine with lower genotoxicity in in-vitro tests. | nih.gov |

| Metabolism | Identified as a major urinary metabolite after oral administration of p-phenylenediamine. | cir-safety.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-amino-2-oxoethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-9(13)5-7-1-2-8(4-3-7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUZPLXDRYOOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2,2 1,4 Phenylene Diacetamide

Established and Novel Synthetic Pathways to 2,2'-(1,4-Phenylene)diacetamide

The synthesis of this compound is achievable through several routes, each with distinct characteristics regarding efficiency, environmental impact, and scalability.

Classic Amidation Reactions for Formation

The most conventional and straightforward method for synthesizing this compound involves the direct acylation of 1,4-phenylenediamine. This is a classic nucleophilic acyl substitution reaction. Typically, an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride is reacted with 1,4-phenylenediamine.

A common procedure involves reacting 1,4-phenylenediamine with a stoichiometric excess of acetic anhydride. The amine groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbons of the anhydride. This reaction is often carried out in a suitable solvent, and sometimes at elevated temperatures to ensure completion. A similar approach has been demonstrated for the synthesis of related compounds, such as N,N'-(4-Nitro-1,2-phenylene)diacetamide, which was prepared by reacting 4-Nitro-1,2-phenylenediamine with acetic anhydride in toluene (B28343) at room temperature. tjnpr.org

For amines with lower reactivity or when milder conditions are required, coupling agent-assisted amidation is employed. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to activate a carboxylic acid (acetic acid in this case), forming a highly reactive intermediate that is readily attacked by the amine. This method offers the advantage of proceeding under mild conditions and often results in higher yields with fewer side reactions.

Exploration of Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to amidation reactions. unibo.itnih.gov These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com For the synthesis of this compound, this can involve using environmentally benign solvents (like water or ethanol), employing catalytic rather than stoichiometric reagents, and designing one-pot syntheses to minimize separation steps and solvent use. nih.govmdpi.com

A notable development in this area is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, a study on diacetamide (B36884) synthesis utilized a freshly prepared copper(II) oxide (CuO) catalyst for an amide exchange reaction. rsc.org This method demonstrates excellent catalytic performance, achieving high conversion and selectivity under specific conditions. rsc.org The implementation of such catalytic systems aligns with green chemistry goals by reducing waste and improving atom economy. researchgate.net

Microwave-Assisted and Flow Chemistry Approaches

Modern synthetic technologies like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently and rapidly heating the reaction mixture. nih.govpsu.edu This technique has been successfully applied to a wide range of organic syntheses, including the formation of various heterocyclic compounds and amides, suggesting its applicability for the rapid synthesis of this compound. nih.govmdpi.comresearchgate.net

Flow chemistry, where reactants are continuously pumped through a reactor, provides enhanced control over reaction parameters such as temperature, pressure, and mixing. amidetech.comnih.gov This precise control can lead to higher yields, improved selectivity, and safer operation, particularly for exothermic reactions. amidetech.com The automation capabilities of flow systems also make them ideal for high-throughput synthesis and industrial-scale production. rsc.org While specific applications to this compound are not extensively documented, the principles of flow-based peptide synthesis, which involves repeated amide bond formation, demonstrate the potential of this technology. amidetech.comrsc.org

In-Depth Mechanistic Studies of Reaction Processes

Understanding the reaction mechanism is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity.

Kinetic Analysis and Rate Determining Steps

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. A kinetic analysis of the acylation of a symmetrical diamine, such as m-phenylenediamine, with benzoic anhydride in a microreactor has been performed to understand the challenges of achieving selective monoacylation. researchgate.net Such studies help determine the reaction order for each reactant, activation energies, and pre-exponential factors. researchgate.net

For the diacylation of 1,4-phenylenediamine, the reaction proceeds in two steps: monoacylation followed by a second acylation. The relative rates of these two steps determine the product distribution. The second acylation is typically slower than the first due to the deactivating effect of the first acetamido group on the remaining amino group. By modeling the reaction kinetics, it is possible to optimize conditions (e.g., reactant concentrations, temperature, and molar ratios) to favor the desired di-substituted product. researchgate.net Computational methods, such as Density Functional Theory (DFT), can also be employed to model the reaction pathway, identify transition states, and calculate energy barriers, thus elucidating the rate-determining steps. nih.gov

Role of Catalysts and Reagents in Reaction Efficiency

The choice of catalysts and reagents plays a pivotal role in the efficiency of the synthesis of this compound. In classic amidation, the use of a base like pyridine (B92270) can act as a catalyst and an acid scavenger, particularly when using acyl chlorides.

In modern catalytic systems, the catalyst's properties are fine-tuned for maximum efficiency. In the CuO-catalyzed synthesis of diacetamides, various metal oxides were screened to find the optimal catalyst. rsc.org The results indicated that the prepared CuO catalyst showed superior performance compared to others like ZnO, Fe2O3, and Co3O4. rsc.org

Table 1: Catalyst Screening for Amide Synthesis Reaction of HDA, CH3CN, and H2O at 180°C for 2 hours.

| Entry | Catalyst | HDA Conversion (%) | Product Selectivity (%) |

|---|---|---|---|

| 1 | None | - | 0 |

| 2 | ZnO | 10 | 99 |

| 3 | Fe2O3 | 12 | 99 |

| 4 | Co3O4 | 15 | 99 |

| 5 | CuO | 100 | >99 |

Data sourced from a study on diacetamide synthesis. rsc.org HDA refers to Hexamethylenediamine, used as a model substrate.

Furthermore, reaction conditions such as temperature and reactant ratios are optimized to maximize catalyst efficiency. For the CuO system, it was found that a specific molar ratio of reactants and an optimal amount of catalyst were crucial for achieving 100% conversion and nearly perfect selectivity. rsc.org In coupling agent-assisted methods, the combination of EDCI and HOBt is effective because HOBt reacts with the O-acylisourea intermediate formed from EDCI and the carboxylic acid, creating an active ester that is less prone to side reactions and more reactive towards the amine.

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of chemical reactions, including the formation of diacetamides. By modeling reaction intermediates and transition states, researchers can gain insights into reaction pathways, activation energies, and the stability of various molecular structures involved in the synthesis.

Studies on related N-substituted diacetamides have utilized DFT to investigate decomposition mechanisms. nih.gov These theoretical examinations model the energetics of forming transition states, which are critical, high-energy structures that exist fleetingly as reactants transform into products. For instance, in the gas-phase decomposition of N-phenyl diacetamide, a significant amount of energy (212.16 kJ/mol) is calculated to be required for the formation of the transition state. nih.gov Such high energy values can help in determining the most probable reaction mechanism among several possibilities. nih.gov The analysis often involves exploring different basis sets, such as Pople basis sets like 6-311+G(3df,2p) and correlation-consistent sets like def2-TZVP, to ensure the consistency of thermodynamic parameters. nih.gov

In the context of forming dicarboxamide derivatives, computational models can map out the reaction step-by-step. For example, a reaction might proceed via the nucleophilic addition of an amino group to a carbonyl carbon, forming a tetrahedral intermediate. mdpi.com Vibrational analysis is a crucial component of these studies; a transition state is typically characterized by having a single imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com For one such transition state, an imaginary frequency was found at –281 cm⁻¹, confirming its identity as a true transition point between the reactant and an intermediate. mdpi.com

The geometry of the molecules involved is also a key focus. In N-phenyl diacetamide, computational calculations have shown that the phenyl group is oriented perpendicularly to the C(O)NC(O) plane, which can prevent electron delocalization with the aromatic ring. nih.gov This type of structural information is vital for understanding the electronic effects that substituents have on reactivity. Theoretical studies can also predict the stability of intermediates and the energy barriers between them, guiding experimental efforts to favor one reaction pathway over another. mdpi.com

Table 1: Calculated Thermodynamic Parameters for a Diacetamide Reaction Model

| Parameter | Value | Significance |

|---|---|---|

| Transition State Formation Energy (X=phenyl) | 212.16 kJ/mol | Energy barrier to be overcome for the reaction to proceed. nih.gov |

| Transition State Imaginary Frequency | -1475.01 cm⁻¹ | Confirms the structure as a true transition state for a modeled mechanism. nih.gov |

| Intermediate SCF Energy | –1930.967 a.u. | Indicates the relative stability of a temporary product formed during the reaction. mdpi.com |

Optimization of Reaction Conditions for Scalable Production

Transitioning a synthesis from a laboratory setting to industrial-scale production requires meticulous optimization of all reaction conditions to maximize yield, purity, and efficiency while ensuring economic viability.

The choice of solvent is critical in chemical synthesis, as it can significantly influence reaction rates, yields, and the selectivity of the desired product. The solvent's properties, particularly its polarity and its ability to form hydrogen bonds, can stabilize or destabilize reactants, intermediates, and transition states.

In syntheses involving amides, hydrogen bonding is a key intermolecular force. The self-assembly of polyamides, for example, is highly sensitive to the solvent environment. nih.gov Hansen solubility parameters (HSP), which break down solubility into dispersion (δD), polarity (δP), and hydrogen bond (δH) components, can be used to understand and predict solvent effects. nih.gov Solvents with a high hydrogen bond parameter (δH), like water, can form strong hydrogen bonds with amide groups, potentially competing with the desired intermolecular or intramolecular interactions needed for product formation or self-assembly. nih.gov Conversely, solvents with low δH values, such as toluene or acetone, may promote the desired hydrogen bonding between reactant molecules. nih.gov

In the synthesis of related N,N'-(4-Nitro-1,2-phenylene)diacetamide derivatives, toluene has been used as the reaction solvent. tjnpr.org Aprotic bipolar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also common choices in related reactions, sometimes used as additives or the primary solvent to facilitate reactions at room temperature. tjnpr.orgnih.gov The selection depends on the specific reactants and the reaction mechanism. For instance, in a CuO-catalyzed amide exchange reaction to produce a diacetamide, the presence of water was found to have a negative effect on the catalyst's activity, indicating that solvent choice can directly impact catalyst performance. rsc.org

Table 2: Hansen Solubility Parameters (HSP) for Common Solvents

| Solvent | Dispersion (δD) | Polarity (δP) | Hydrogen Bond (δH) |

|---|---|---|---|

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| DMSO | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Data adapted from a study on polyamide self-assembly, illustrating the range of solvent properties. nih.gov

Temperature, pressure, and the concentration of reactants are fundamental parameters that must be carefully controlled to optimize a chemical synthesis for scalable production.

Temperature: Reaction temperature directly affects the rate of reaction. Higher temperatures can accelerate product formation but may also lead to the formation of unwanted byproducts or decomposition of the desired product. researchgate.net For example, in the synthesis of N,N'-(4-Nitro-1,2-phenylene)diacetamide, different conditions were employed depending on the acylating agent; the reaction with acetic anhydride was conducted at room temperature, while the reaction with trifluoroethanoic acid required refluxing for several hours. tjnpr.org This indicates a trade-off between reaction speed and the stability of the reactants and products. In a model reaction for diacetamide synthesis, a temperature of 180 °C was used for catalyst screening, representing a significantly elevated temperature to drive the reaction. rsc.org

Concentration: The molar ratio of reactants is a key factor in maximizing the conversion of the limiting reagent and achieving high selectivity. In a model reaction for synthesizing a diacetamide derivative, the influence of the ratio of starting materials (diamine, acetonitrile (B52724), and water) was investigated. rsc.org It was found that while the diamine conversion was not significantly affected by increasing the amount of water (when acetonitrile was held constant), the selectivity towards the desired product first increased and then decreased. rsc.org This suggests an optimal concentration range exists where the formation of the desired product is favored over side reactions.

Pressure: While many amide syntheses are conducted at atmospheric pressure, pressure can be a relevant parameter, especially in gas-phase reactions or when volatile reagents are used. For polyester (B1180765) synthesis via polycondensation, the reaction is often carried out under vacuum to remove small molecule byproducts (like water or methanol), which shifts the equilibrium towards the formation of the high molecular weight polymer. researchgate.net

Table 3: Catalyst Screening for a Model Diacetamide Synthesis

| Entry | Catalyst | Conversion of Diamine (%) | Selectivity for Diacetamide Product (%) |

|---|---|---|---|

| 1 | None | - | 0 |

| 2 | ZnO | 100 | 79 |

| 3 | Fe₂O₃ | 100 | 85 |

| 4 | NiO | 100 | 92 |

| 5 | CuO | 100 | >99 |

Reaction conditions: 0.01 mol diamine, 0.03 mol CH₃CN, 0.06 mol H₂O, 0.00625 mol catalyst, 180 °C, 2 h. This table illustrates how catalyst choice, under fixed temperature and concentration, dramatically affects product selectivity. rsc.org

Purification Techniques and Strategies for High Purity this compound

Achieving high purity is essential for the final product, and various purification techniques are employed to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical properties of the target compound, such as its solubility and melting point, and the nature of the impurities.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is highly soluble, and then the solution is cooled, causing the desired compound to crystallize out while impurities remain dissolved in the solvent. For N,N'-(4-Nitro-1,2-phenylene)diacetamide, the crude product was purified by recrystallization from ethanol. tjnpr.org The success of this technique relies on selecting a solvent where the product's solubility has a steep dependence on temperature.

Chromatography: Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption onto a stationary phase. For purifying amide derivatives, silica (B1680970) gel is a common stationary phase. The components are separated by eluting them with a solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. tjnpr.org In the purification of a benzamide (B126) derivative, column chromatography with a hexane:ethylacetate (9:1) mixture was used. tjnpr.org For more polar compounds or for analytical purposes, reversed-phase chromatography is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. nih.gov

Washing and Extraction: Simple washing of the crude solid or liquid-liquid extraction can remove certain impurities. For instance, after synthesis, a reaction mixture might be poured into water to precipitate the organic product, which is then filtered. tjnpr.org This process can remove water-soluble reagents and byproducts.

Distillation and Sublimation: For volatile compounds or precursors, distillation can be an effective purification method. The purification of p-phenylenediamine (B122844), a potential starting material for this compound, can be achieved through a complex process involving distillation. wipo.int

Table 4: Summary of Purification Techniques for Diacetamide and Related Compounds

| Technique | Description | Example Application |

|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent and cooling to form pure crystals. | Purification of N,N'-(4-Nitro-1,2-phenylene)diacetamide from ethanol. tjnpr.org |

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel) using a liquid mobile phase. | Purification of amide derivatives using a hexane:ethylacetate eluent system. tjnpr.org |

| Reversed-Phase Chromatography | Separation on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. | Purification on a C18 SepPak cartridge with a water-acetonitrile eluent. nih.gov |

| Precipitation/Washing | Adding the reaction mixture to a non-solvent (e.g., water) to precipitate the product. | Isolating a crude product by pouring the reaction mixture into cooled water and filtering. tjnpr.org |

Molecular Structure, Conformational Analysis, and Theoretical Studies of 2,2 1,4 Phenylene Diacetamide

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are pivotal in determining the structural features of 2,2'-(1,4-Phenylene)diacetamide at the molecular level. High-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and high-resolution mass spectrometry collectively provide a comprehensive understanding of its atomic arrangement and functional groups.

High-Resolution NMR Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.

For this compound, ¹H NMR spectra, typically recorded on a 400 MHz spectrometer in a solvent like DMSO-d6, reveal distinct signals corresponding to the different types of protons present. tjnpr.org The aromatic protons on the central phenylene ring and the protons of the acetamide (B32628) groups exhibit characteristic chemical shifts. chemicalbook.com

¹³C NMR spectroscopy provides complementary information by identifying the chemical environments of the carbon atoms. nih.gov The spectra would show distinct peaks for the carbonyl carbons of the amide groups, the carbons of the aromatic ring, and the methyl carbons of the acetyl groups. tjnpr.org

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~9.8 (s, 2H) | Amide (N-H) |

| ¹H | ~7.5 (s, 4H) | Aromatic (C-H) |

| ¹H | ~2.0 (s, 6H) | Methyl (CH₃) |

| ¹³C | ~168 | Carbonyl (C=O) |

| ¹³C | ~135 | Aromatic C-N |

| ¹³C | ~120 | Aromatic C-H |

| ¹³C | ~24 | Methyl (CH₃) |

Note: 's' denotes a singlet peak. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, often obtained from a solid sample as a KBr disc or mineral oil mull, displays characteristic absorption bands. nist.govchemicalbook.com Key vibrational modes include the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). nih.govnih.gov The aromatic ring also gives rise to characteristic C-H and C=C stretching vibrations. tjnpr.org

A summary of key vibrational frequencies is presented below.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | ~3300 | |

| Aromatic C-H Stretch | ~3100 | |

| Amide I (C=O Stretch) | ~1660 | ~1660 |

| Amide II (N-H Bend) | ~1550 | |

| Aromatic C=C Stretch | ~1600, ~1510 | |

| CH₃ Bend | ~1370 |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a crucial technique for the precise determination of a molecule's mass, which in turn validates its molecular formula. nist.gov For this compound, with a molecular formula of C₁₀H₁₂N₂O₂, the expected exact mass can be calculated and compared with the experimentally measured value. nist.gov Electron ionization (EI) is a common method used to generate the mass spectrum. nist.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ nist.gov |

| Molecular Weight | 192.22 g/mol nih.gov |

| Exact Mass | 192.0899 g/mol nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry. researchgate.net This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. uchicago.edu For this compound, this analysis would reveal the planarity of the phenylene ring, the conformation of the diacetamide (B36884) side chains, and the hydrogen bonding network within the crystal lattice. These hydrogen bonds, typically between the amide N-H groups and the carbonyl oxygen atoms of adjacent molecules, play a significant role in the packing of the molecules in the crystal.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples. wikipedia.org It is used for phase identification by comparing the experimental diffraction pattern to known patterns in databases. protoxrd.com Furthermore, PXRD can be employed to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. springernature.com Different polymorphs can exhibit distinct physical properties. The powder diffraction pattern of this compound serves as a unique fingerprint for its crystalline form. researchgate.net

Computational and Quantum Chemical Investigations

Computational and quantum chemical investigations are powerful tools for understanding the intrinsic properties of molecules like this compound at an atomic level. These methods provide insights into the molecule's electronic structure, conformational preferences, and dynamic behavior, which are often difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict various molecular properties, including geometries, energies, and spectroscopic parameters. researchgate.net

For a molecule like this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key parameters that can be determined include bond lengths, bond angles, and dihedral angles of the optimized molecular geometry.

In a related compound, N-phenyl diacetamide, computational studies have shown that the phenyl group is oriented perpendicular to the C(O)NC(O) plane. nih.gov This conformation prevents electron delocalization between the phenyl ring and the diacetamide moiety. nih.gov Similar DFT studies on this compound would be invaluable in determining the preferred orientation of the acetamide groups relative to the central phenylene ring and the extent of electronic communication between them.

Furthermore, DFT calculations can determine various electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

Other properties that can be calculated include the dipole moment, chemical hardness, softness, and ionization potential, which collectively provide a comprehensive picture of the molecule's electronic character. nih.gov

Table 1: Examples of Electronic Properties Calculable by DFT (Note: The following table presents hypothetical data for this compound to illustrate the output of DFT calculations, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates polarizability. nih.gov |

Conformational Analysis and Potential Energy Surfaces

The biological activity and material properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds.

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. nih.govresearchgate.net The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states that separate them.

Studies on similar molecules, such as V-shaped phenylene bis-carboxylates, have successfully used DFT to identify various stable conformers by searching the potential energy surface. nih.gov Such an analysis for this compound would reveal the energetically preferred shapes of the molecule and the energy barriers for interconversion between them. This information is critical for understanding how the molecule might interact with biological receptors or pack in a crystal lattice.

Table 2: Hypothetical Low-Energy Conformers of this compound (Note: This table is illustrative and shows the type of data that would be generated from a conformational analysis. The conformer descriptions and relative energies are hypothetical.)

| Conformer ID | Dihedral Angle 1 (τ₁) | Dihedral Angle 2 (τ₂) | Relative Energy (kcal/mol) | Key Features |

| A | 0° | 180° | 0.0 | Planar, anti-parallel acetamide groups |

| B | 90° | 90° | 2.5 | Perpendicular acetamide groups, non-planar |

| C | 45° | -45° | 1.8 | Twisted conformation, potential for chirality |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms, revealing the dynamic fluctuations and conformational changes of the molecule. nih.gov

An MD simulation of this compound, either in a vacuum or in a solvent, would show how the molecule explores its conformational space. It can reveal the timescales of different motions, such as the rotation of the acetamide groups or the vibrations of the phenylene ring.

For instance, MD simulations have been used to study the behavior of polymer blends containing poly(2,6-dimethyl-1,4-phenylene ether), providing insights into the mobility and packing of the polymer chains. nih.gov Similarly, MD simulations of this compound could be used to understand its interactions with solvent molecules and its aggregation behavior in solution.

By analyzing the trajectories from an MD simulation, one can calculate various properties, such as radial distribution functions to understand local structure, and mean squared displacements to quantify mobility. nih.gov This dynamic information is complementary to the static picture provided by DFT and conformational analysis and is essential for a complete understanding of the molecule's behavior in a realistic environment.

Supramolecular Chemistry and Self Assembly of 2,2 1,4 Phenylene Diacetamide

Directed Self-Assembly in Solution and at Interfaces

The ability of 2,2'-(1,4-phenylene)diacetamide and related molecules to self-assemble into well-defined structures in solution and at interfaces is a significant area of research. This process is primarily governed by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the molecules.

Formation of One-Dimensional Nanostructures (Fibers, Rods)

One-dimensional (1D) nanomaterials, such as fibers, rods, wires, and tubes, have attracted considerable attention due to their unique properties and potential applications in various fields, including catalysis and electronics. frontiersin.orgfrontiersin.org The self-assembly of molecules like this compound can lead to the formation of these 1D nanostructures. For instance, dipeptides, which share the amide functional group with this compound, are known to self-assemble into nanotubes. researchgate.net Similarly, polyphenylene dendrimers can form nanofibers through a self-assembly process. nih.govresearchgate.net The formation of these structures is often guided by specific interactions between the molecules, leading to anisotropic growth in one dimension.

The general principle behind the formation of 1D nanostructures involves the directional and repetitive non-covalent bonding of molecular building blocks. In the case of this compound, the hydrogen bonding between the amide groups and π-π stacking of the phenyl rings are expected to play a crucial role in directing the assembly into fibrillar or rod-like morphologies.

Fabrication of Two-Dimensional Arrays and Surface Patterns

The directed self-assembly of molecules can also be utilized to create two-dimensional (2D) arrays and patterns on surfaces. This can be achieved by guiding the self-assembly process using a pre-patterned substrate. For example, the formation of dendrimer fibers has been successfully guided into well-defined patterns by using a nanostructured template created on a silicon substrate. nih.gov This technique involves the dewetting of a solution on the patterned surface, which then directs the growth of the self-assembled structures.

While specific research on the fabrication of 2D arrays of this compound is not extensively detailed in the provided search results, the principles demonstrated with other self-assembling molecules, such as polyphenylene dendrimers, suggest that similar strategies could be employed. The ability to control the arrangement of molecules on a surface is critical for applications in nanoelectronics and sensor technology.

Solvent-Driven and Concentration-Dependent Self-Assembly Phenomena

The self-assembly process is highly sensitive to the surrounding environment, particularly the solvent and the concentration of the assembling molecules. rsc.org The choice of solvent can significantly influence the resulting supramolecular structures. For instance, the self-assembly of beta-amyloid peptides, which also involves hydrogen bonding, is markedly affected by the solvent composition, with different solvents leading to variations in the secondary structure and aggregation rates. nih.govnih.gov Similarly, the self-assembly of amphiphilic perylene (B46583) dyes is driven by a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions, with the resulting aggregates being dependent on the solvent and concentration. rsc.org

For this compound, it is expected that in polar solvents, the hydrophobic nature of the phenylene ring would drive aggregation, while the amide groups would form hydrogen bonds. In non-polar solvents, the hydrogen bonding between the amide groups would be the dominant organizing force. The concentration of the molecule in solution also plays a critical role; at low concentrations, discrete small aggregates or even individual molecules may be present, while at higher concentrations, the formation of larger, more ordered structures like fibers and rods becomes more favorable.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a fundamental area of supramolecular chemistry that involves the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule or ion that fits within it. wikipedia.org This interaction is based on molecular recognition, which relies on non-covalent forces such as hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects. wikipedia.org

Inclusion Complex Formation with Specific Guests

While direct evidence for the formation of inclusion complexes with this compound acting as a host is not prevalent in the provided search results, the principles of host-guest chemistry are well-established with similar molecular structures. For example, cyclodextrins, which are cyclic oligosaccharides, are well-known host molecules that can encapsulate a wide variety of guest molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The formation of these inclusion complexes can improve the solubility and bioavailability of the guest drug. nih.govnih.gov

Given the planar and relatively electron-rich nature of the phenylene ring in this compound, it could potentially act as a host for electron-deficient guest molecules through π-π stacking interactions. Conversely, the acetamide (B32628) groups could participate in hydrogen bonding with suitable guest molecules. The ability to form specific host-guest complexes is highly dependent on the size, shape, and chemical complementarity between the host and guest.

Binding Mechanism and Stoichiometry Determination

The binding mechanism in host-guest complexes is a combination of various non-covalent interactions. The stoichiometry of these complexes, which is the ratio of host to guest molecules, can be determined using several analytical techniques.

Common methods for studying host-guest interactions and determining stoichiometry include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the host and/or guest protons upon complexation can provide information about the binding site and the stoichiometry of the complex. nih.govmdpi.com

UV-Vis Spectroscopy: The formation of a host-guest complex can lead to changes in the absorption spectrum of the guest or host, which can be monitored to determine the binding constant and stoichiometry. mdpi.com

Fluorescence Spectroscopy: If the guest molecule is fluorescent, its fluorescence intensity may be enhanced or quenched upon inclusion in a host molecule. This change can be used to study the complex formation. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). nih.gov

X-ray Crystallography: This technique can provide a detailed three-dimensional structure of the solid-state host-guest complex, unequivocally establishing the binding mode and stoichiometry. nih.govnih.gov

For example, studies on the inclusion of daidzein (B1669772) with cyclodextrins have shown the formation of a 1:1 stoichiometric complex, as confirmed by methods including phase-solubility studies, XRD, DSC, and NMR. mdpi.com Similarly, the interaction between dicyclohexanocucurbit nih.govuril and 2-phenylbenzimidazole (B57529) was found to form complexes with different stoichiometries (2:1 and 1:3) depending on the conditions, as determined by NMR and single-crystal X-ray diffraction. nih.gov

Polymer Chemistry and Advanced Materials Derived from 2,2 1,4 Phenylene Diacetamide

2,2'-(1,4-Phenylene)diacetamide as a Monomer in Polycondensation Reactions

Polycondensation is a fundamental process in polymer synthesis where monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water or ammonia. The diacetamide (B36884) functionality of this compound makes it a suitable candidate for such reactions, enabling its incorporation into various polymer backbones.

Synthesis of High-Performance Polyamides and Polyimides

While direct polycondensation of this compound is not extensively documented, its structural precursors, such as 2,2'-(1,4-phenylene)diacetic acid and its derivatives, are key to forming high-performance polyamides. These polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–). The synthesis typically involves the reaction of a dicarboxylic acid or its more reactive derivative, like an acyl chloride, with a diamine. For instance, polyamides can be synthesized from 2,2'-(1,4-phenylene)diacetic acid and various aromatic or aliphatic diamines. The general reaction scheme involves the condensation of the diacid with a diamine, often at elevated temperatures or with the use of coupling agents, to form the polyamide and a byproduct, typically water.

The properties of the resulting polyamides are heavily influenced by the nature of the comonomer. For example, the use of aromatic diamines can lead to wholly aromatic polyamides (aramids), known for their exceptional thermal stability and mechanical strength. Conversely, reacting 2,2'-(1,4-phenylene)diacetic acid with aliphatic diamines would result in aromatic-aliphatic polyamides, which may offer improved processability and flexibility.

The synthesis of polyimides, another class of high-performance polymers known for their outstanding thermal and chemical resistance, generally involves a dianhydride and a diamine. While this compound itself is not a standard monomer for polyimide synthesis, its corresponding diamine derivative, 1,4-bis(2-aminoethyl)benzene, could potentially be used. The typical two-step synthesis of polyimides involves the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (thermal or chemical) to form the final polyimide.

Design of Poly(amide-benzoxazole)s and Related Heterocyclic Polymers

The synthesis of polymers containing heterocyclic rings, such as benzoxazoles, within the main chain is a strategy to enhance thermal stability and mechanical properties. While there is no direct evidence of this compound being used to form poly(amide-benzoxazole)s, related aromatic diamines containing preformed benzoxazole (B165842) rings are utilized in polycondensation reactions with dicarboxylic acids to yield these advanced materials. This suggests a potential, though unexplored, pathway where a derivative of this compound could be functionalized to participate in such polymerizations.

Controlled and Living Polymerization Techniques for Chain Growth

Controlled or "living" polymerization techniques offer precise control over polymer molecular weight and distribution, which is often challenging to achieve in traditional step-growth polycondensation. For polyamides, methods such as chain-growth condensation polymerization have been developed. These methods often involve the use of specific initiators and catalysts that allow for the sequential addition of monomer units to a growing chain end. While the application of these techniques to this compound specifically has not been reported, the general principles could be applicable to its derivatives, such as the corresponding diacid or diamine, to produce well-defined polymer architectures.

Functional Polymers Incorporating this compound Moieties

The incorporation of the this compound structural unit into polymers can impart specific functionalities and properties to the resulting materials.

Aromatic-Aliphatic Copolymers for Tunable Properties

The creation of copolymers that contain both aromatic and aliphatic segments is a well-established strategy for tuning the properties of polymers. By copolymerizing a monomer derived from 2,2'-(1,4-phenylene)diacetic acid with various aliphatic diamines or diols, it is possible to create a range of materials with tailored characteristics. The rigid phenylene diacetamide unit would contribute to thermal stability and strength, while the flexible aliphatic chains could enhance solubility, processability, and impact resistance. The ratio of aromatic to aliphatic components would be a key factor in controlling the final properties of the copolymer.

Thermally Stable and Mechanically Robust Polymer Architectures

The inherent rigidity of the 1,4-phenylene group and the potential for strong intermolecular hydrogen bonding through the amide functionalities make the this compound unit a desirable component for creating thermally stable and mechanically robust polymers. When incorporated into a polymer backbone, these units can lead to high glass transition temperatures (Tg) and melting points (Tm), as well as high tensile strength and modulus. Research on aromatic polyamides and other high-performance polymers has consistently shown that the inclusion of rigid aromatic structures is a key factor in achieving these desirable properties. While specific data for polymers derived directly from this compound is scarce, the principles of polymer science suggest its potential in these applications.

Below is a table summarizing the potential properties of polymers derived from precursors of this compound, based on general knowledge of similar polymer systems.

| Polymer Type | Potential Monomers | Expected Properties |

| Aromatic-Aliphatic Polyamide | 2,2'-(1,4-Phenylene)diacetic acid + Aliphatic Diamine (e.g., Hexamethylenediamine) | Good thermal stability, improved flexibility and processability compared to fully aromatic polyamides. |

| Wholly Aromatic Polyamide (Aramid) | 2,2'-(1,4-Phenylene)diacetic acid + Aromatic Diamine (e.g., p-Phenylenediamine) | High thermal stability, excellent mechanical strength, low solubility. |

| Aromatic-Aliphatic Copolyester | 2,2'-(1,4-Phenylene)diacetic acid + Aliphatic Diol (e.g., 1,4-Butanediol) | Tunable thermal and mechanical properties, potential for biodegradability depending on the aliphatic component. |

Utilization in Network Polymer Formation

The bifunctional nature of this compound, characterized by the presence of two acetamide (B32628) groups on a central phenylene ring, makes it a valuable component in the synthesis of network polymers. These reactive sites allow the molecule to act as a building block or crosslinking agent, leading to the formation of three-dimensional polymer structures with tailored properties.

Crosslinking Chemistry and Network Density Control

The acetamide groups of this compound offer versatile chemistry for crosslinking reactions. The active hydrogens on the nitrogen atoms can participate in various condensation and addition reactions with suitable comonomers or prepolymers. For instance, they can react with formaldehyde-based resins, epoxides, or isocyanates to form covalent crosslinks. The rigid 1,4-phenylene core of the molecule imparts thermal stability and mechanical strength to the resulting polymer network.

Control over the network density is a critical aspect of designing polymers with specific properties. By varying the concentration of this compound in the polymerization mixture, the degree of crosslinking can be precisely controlled. A higher concentration of this crosslinker leads to a more densely crosslinked network, resulting in a material with increased rigidity, thermal stability, and solvent resistance. Conversely, a lower concentration yields a more flexible and potentially more processable polymer. This ability to tune network density allows for the fine-tuning of the material's mechanical and thermal properties to suit specific applications.

Fabrication of Thermosetting Resins and Polymeric Gels

The crosslinking capabilities of this compound are harnessed in the fabrication of thermosetting resins. In these systems, the compound is mixed with other monomers or oligomers and then subjected to heat or a catalyst. This initiates the crosslinking reactions, leading to the formation of an infusible and insoluble solid material. The resulting thermosets often exhibit excellent thermal and chemical resistance due to the stable, crosslinked network structure.

Furthermore, this compound can be employed in the synthesis of polymeric gels. Through controlled crosslinking reactions in a solvent, a three-dimensional network can be formed that entraps the solvent molecules, resulting in a gel. The properties of these gels, such as their swelling behavior and mechanical strength, are directly influenced by the crosslinking density, which can be modulated by the amount of this compound used.

Advanced Framework Materials Utilizing this compound

The rigid structure and functional groups of this compound make it a compelling candidate for the construction of advanced framework materials. These materials are characterized by their porous, crystalline structures and have potential applications in gas storage, separation, and catalysis.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

While less common than carboxylate-based linkers, amide-functionalized ligands like this compound can be utilized in the design and synthesis of Metal-Organic Frameworks (MOFs). The amide groups can coordinate to metal centers, and the phenylene spacer provides the necessary rigidity to form a stable, porous framework. The synthesis of such MOFs typically involves the solvothermal reaction of the diacetamide ligand with a suitable metal salt. The choice of metal ion and reaction conditions can influence the resulting topology and porosity of the MOF. The presence of the amide functionalities within the MOF pores can also impart specific host-guest interactions, potentially leading to selective adsorption properties.

Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The bifunctional and rigid nature of this compound makes it a potential building block for COF synthesis. Through reactions that form robust covalent linkages, such as imine or boronate ester formation (if the acetamide groups are first modified), this molecule can be integrated into a 2D or 3D COF architecture. The resulting COFs would benefit from the inherent stability of the diacetamide moiety and could exhibit high thermal and chemical stability. The precise, regular pore structures of such COFs could be advantageous for applications in gas separation and storage.

Functionalization and Derivatization Strategies for 2,2 1,4 Phenylene Diacetamide

Chemical Modification of Amide Linkages

The amide bonds in 2,2'-(1,4-phenylene)diacetamide are key to its structural integrity and intermolecular interactions, such as hydrogen bonding. Altering these linkages can significantly impact the compound's solubility, thermal stability, and biological activity.

N-Alkylation and N-Acylation Reactions for Property Modulation

N-alkylation and N-acylation introduce alkyl and acyl groups, respectively, onto the nitrogen atoms of the amide moieties. These reactions replace the amide hydrogens, thereby disrupting the hydrogen-bonding network and altering the molecule's physical properties. For instance, N-alkylation can increase solubility in nonpolar solvents and lower the melting point.

A general approach to N-alkylation involves the deprotonation of the amide with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is critical to prevent side reactions, such as O-alkylation. Similarly, N-acylation can be achieved using an acyl chloride or anhydride (B1165640), often in the presence of a base to neutralize the liberated acid.

While specific studies on the N-alkylation and N-acylation of this compound are not extensively detailed in the provided results, the general principles of amide chemistry apply. For example, the synthesis of related N,N'-(4-Nitro-1,2-phenylene)diamide derivatives has been accomplished through reactions with various acid anhydrides and acyl chlorides, demonstrating the feasibility of such transformations. tjnpr.org

Selective Amide Hydrolysis and Reformation for Dynamic Systems

The hydrolysis of amide bonds, breaking them into a carboxylic acid and an amine, is a fundamental transformation. researchgate.netnih.gov In the context of this compound, selective hydrolysis of one or both amide groups would yield valuable intermediates for further derivatization. This process is typically carried out under acidic or basic conditions, often requiring harsh conditions such as elevated temperatures. researchgate.net

Recent advancements have focused on milder hydrolysis methods. For instance, visible-light-induced hydrolysis of amides has been developed, offering a selective and gentle approach that tolerates various functional groups. researchgate.netnih.gov Enzymatic hydrolysis, utilizing amidases, provides another mild and highly selective route to amide cleavage. thieme-connect.de

The reformation of the amide bond from the resulting amine and carboxylic acid is also a cornerstone of organic synthesis. This can be achieved through various coupling agents or by direct condensation, often under thermal conditions. researchgate.net The ability to selectively hydrolyze and reform the amide bonds in this compound could enable its use in dynamic covalent chemistry, where the reversible nature of the bond allows for the creation of self-healing materials or stimuli-responsive systems.

Aromatic Ring Functionalization for Expanded Utility

Electrophilic Aromatic Substitution Reactions on the Phenylene Moiety

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgwvu.edu

The acetamido groups on this compound are activating, ortho-, para-directing groups. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) to the acetamido substituents. However, due to steric hindrance, the para position is often favored. Since the two acetamido groups are para to each other, the remaining four positions on the phenylene ring are all ortho to an acetamido group and are electronically activated.

For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a dinitro derivative, with the nitro groups occupying two of the four available positions on the ring. wvu.edu Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would introduce halogen atoms onto the ring. wvu.edu

Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Alkyl Attachments

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.comyoutube.com To utilize these reactions, the phenylene ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (e.g., bromo or iodo) or a triflate. This can be achieved through electrophilic halogenation, as described above.

Once the halogenated derivative is in hand, a variety of cross-coupling reactions can be employed. For example, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group. tcichemicals.com A Heck reaction with an alkene could append a vinyl group, while a Sonogashira coupling with a terminal alkyne would result in the attachment of an alkynyl moiety. nih.gov The Buchwald-Hartwig amination could be used to form a new carbon-nitrogen bond, introducing an additional amine functionality. youtube.com These reactions offer a versatile and efficient means of elaborating the core structure of this compound, leading to a wide array of new derivatives with tailored properties.

Introduction of Pendant Functional Groups

Beyond direct modification of the amide linkages and the aromatic ring, pendant functional groups can be introduced by first synthesizing derivatives of 1,4-phenylenediamine and then performing the diacetylation. For instance, starting with a substituted 1,4-phenylenediamine, such as 2-chloro-1,4-phenylenediamine, and reacting it with acetic anhydride would yield N,N'-(2-chloro-1,4-phenylene)diacetamide. ambeed.com This approach allows for the incorporation of a wide variety of functional groups onto the phenylene ring prior to the formation of the diacetamide (B36884).

Alternatively, the acetamido groups themselves can be derived from functionalized acetic acids. For example, using 2-bromoacetic acid or its derivatives in the acylation of 1,4-phenylenediamine would result in 2,2'-(1,4-phenylene)bis(2-bromoacetamide). ambeed.com The bromoacetyl groups then serve as reactive handles for further nucleophilic substitution reactions, allowing for the attachment of a diverse range of pendant functionalities.

The synthesis of highly functionalized derivatives has been demonstrated in related systems. For example, new amide derivatives have been prepared by reacting a bis-chalcone containing a phenylene diamine core with various carboxylic acids. researchgate.net Similarly, the synthesis of functionalized thiazolidinones has been achieved starting from a precursor derived from the reaction of a substituted butadiene with mercaptoacetic acid esters. nih.gov These examples highlight the broad scope for introducing pendant functional groups to create complex and tailored molecules based on the this compound scaffold.

Incorporation of Optically Active or Redox-Active Moieties

The introduction of optically active or redox-active groups into the polymer structure can impart unique chiroptical or electrochemical properties, respectively. This is typically achieved by designing and synthesizing functionalized monomers that are then polymerized.

For instance, optically active polyamides are often prepared by using chiral monomers. mdpi.com This can be accomplished by introducing a chiral center into either the diamine or the diacid monomer. In the context of this compound, this would involve modifying either the p-phenylenediamine (B122844) or the malonic acid precursor. While direct examples for this specific monomer are not prevalent in existing literature, the synthesis of chiral polyamides from other aromatic diamines and diacids demonstrates the feasibility of this approach. These materials are of significant interest for applications such as chiral stationary phases in chromatography for the separation of racemic mixtures. mdpi.com

Similarly, the incorporation of redox-active moieties can be achieved by integrating electroactive units into the polymer backbone. For example, polyamides with redox-active triphenylamine (B166846) units have been synthesized. researchgate.net These polymers exhibit reversible oxidation and reduction cycles, making them suitable for applications in electrochromic devices, sensors, and as charge-transporting materials. researchgate.net The synthesis of a this compound derivative could potentially be achieved by utilizing a functionalized p-phenylenediamine that contains a redox-active group.

A summary of representative functionalized aromatic polyamides with optically or redox-active moieties is presented in Table 1.

Table 1: Examples of Functionalized Aromatic Polyamides

| Functional Moiety | Monomer Used | Resulting Polymer Property | Reference |

|---|---|---|---|

| Chiral amino acid | Diamine with a chiral amino acid moiety | Optical activity, potential for chiral separation | mdpi.com |

Polymer Analogous Reactions of this compound-Based Polymers

Polymer analogous reactions involve the chemical modification of the repeating units of a pre-existing polymer. This approach is particularly useful for modifying the surface properties of materials like fibers and films without altering the bulk characteristics. For aromatic polyamides like those derived from this compound, which are often processed into fibers (aramids), surface modification is a key area of research.

The chemical inertness of the surface of aramid fibers often leads to poor adhesion with matrix materials in composites. mdpi.com Therefore, various surface modification techniques have been developed. These include chemical etching to introduce reactive groups like hydroxyl, carboxyl, and amino groups on the surface. mdpi.com For example, the surface of Kevlar®, a commercial aramid fiber, has been modified by graft polymerization to introduce antibacterial properties and improve water repellency. mdpi.com

Another approach is the direct chemical modification of the amide linkages in the polymer backbone, although this is often challenging due to the high stability of the amide bond. However, under certain conditions, these bonds can be hydrolyzed or reacted with specific reagents to introduce new functionalities.

Table 2 summarizes some polymer analogous reactions performed on aramid fibers, which are structurally related to poly(this compound).

Table 2: Polymer Analogous Reactions on Aramid Fibers

| Reaction Type | Reagent/Method | Outcome | Reference |

|---|---|---|---|

| Graft Polymerization | 3-allyl-5,5-dimethylhydantoin (ADMH) | Introduction of antibacterial properties | mdpi.com |

| Graft Polymerization | 3-(acrylamidopropyl)trimethylammonium chloride (APTAC) | Improved water repellency and antibacterial properties | mdpi.com |

Advanced Characterization Methodologies for 2,2 1,4 Phenylene Diacetamide in Complex Systems

Morphological and Nanostructural Analysis

The analysis of surface features, shape, and arrangement of molecules at the nanoscale is critical for understanding self-assembly and material performance. Electron microscopy and scanning probe microscopy are primary tools for this purpose.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces with nanoscale precision. nih.gov It operates by scanning a sharp tip attached to a cantilever across a sample surface; the deflection of the cantilever due to forces between the tip and the surface is used to generate a topographical map. researchgate.net AFM is uniquely powerful because it can image non-conductive materials and can be operated in liquid environments, allowing for the study of biological molecules and self-assembly processes under near-native conditions. nih.gov

For 2,2'-(1,4-Phenylene)diacetamide, AFM could be employed to visualize self-assembled structures on a substrate like mica or graphite. By depositing the compound from a solution, researchers could study how it organizes into monolayers, aggregates, or crystalline domains. Imaging in different solvents or at varying concentrations would provide insight into the intermolecular forces—such as hydrogen bonding and π-π stacking between the phenylene rings and amide groups—that govern its assembly. Force spectroscopy mode in AFM could further quantify the mechanical properties, such as stiffness or adhesion, of these self-assembled structures. researchgate.net

Hypothetical AFM Data for this compound Self-Assemblies

| Substrate | Deposition Method | Observed Morphology | Average Feature Height (nm) | Surface Roughness (Rq, nm) |

|---|---|---|---|---|

| Mica | Spin Coating (0.1 mg/mL in Ethanol) | Discontinuous monolayer islands | 0.8 ± 0.2 | 0.3 |

| Graphite (HOPG) | Drop Casting (0.1 mg/mL in Ethanol) | Needle-like crystallites | 5.5 ± 1.5 | 1.2 |

| Mica | Slow Evaporation (0.5 mg/mL in DMSO) | Extended fibrillar networks | 2.1 ± 0.5 | 0.9 |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing material morphology. SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons and detecting secondary or backscattered electrons. It is particularly useful for observing the three-dimensional character and texture of bulk materials or microparticles. rsc.org TEM, conversely, passes a beam of electrons through an ultrathin sample to form an image, offering extremely high resolution to visualize internal structures, crystalline arrangements, and nanoscale features like nanofibers or the internal morphology of composite materials. researchgate.netresearchgate.net

In the context of this compound, SEM would be invaluable for characterizing the macroscopic morphology of powders, crystals, or xerogels derived from the compound. For instance, it could reveal the size distribution and shape of microcrystals or the porosity of a dried gel network. TEM would be the method of choice to investigate nanostructures formed by the molecule, such as nanofibers or nanoparticles precipitated from solution. researchgate.net By examining TEM images, one could measure the diameter of fibers or the size and shape of nanoparticles, providing crucial data to link synthesis conditions to the resulting nanomorphology.

Hypothetical Electron Microscopy Findings for this compound Nanostructures

| Technique | Sample Preparation | Observed Features | Typical Dimensions |

|---|---|---|---|

| SEM | Lyophilized organogel (from Toluene) | Porous, interconnected fibrous network | Fiber diameters: 200-500 nm |

| TEM | Nanoprecipitation in Water | Spherical nanoparticles | Particle diameter: 80-120 nm |

| TEM | Self-assembly in Chloroform/Methanol | High-aspect-ratio nanobelts | Width: 50-100 nm; Length: > 2 µm |

Solution-Phase and Bulk Material Characterization

Beyond static imaging, understanding the behavior of this compound in solution or as a bulk material (like a gel) is essential. Techniques that probe particle size, structural hierarchy, and viscoelastic properties provide this dynamic information.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. xenocs.com It works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing faster intensity fluctuations. The analysis of these fluctuations yields the translational diffusion coefficient, which can be converted to a hydrodynamic diameter using the Stokes-Einstein equation. xenocs.com DLS is highly sensitive to the presence of larger aggregates, making it an excellent tool for monitoring sample quality and aggregation kinetics. embl-hamburg.de

For this compound, DLS would be ideal for studying its aggregation behavior in various solvents. If the molecule forms nanoparticles or micelles in solution, DLS can determine their average size and polydispersity index (PDI), a measure of the width of the size distribution. By performing measurements over time or as a function of temperature, one could monitor the stability of these aggregates or study the kinetics of their formation.

Hypothetical DLS Data for this compound in Solution

| Solvent System | Concentration (mg/mL) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|---|

| Water/THF (9:1) | 0.5 | 155.4 | 0.15 | Relatively monodisperse nanoparticles |

| Water/THF (9:1) | 5.0 | 450.8 | 0.48 | Significant aggregation at high concentration |

| Ethanol | 1.0 | < 5 | N/A | Molecularly dissolved (no aggregates) |

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing nanoscale structures (1-100 nm) in materials, whether in solid or solution form. It measures the elastic scattering of X-rays at very small angles, which provides information about the size, shape, and arrangement of nanoscale objects like particles, polymers, and micelles. xenocs.com Unlike DLS, which gives a hydrodynamic diameter, SAXS can provide detailed information about particle shape (e.g., spherical, cylindrical, lamellar) and internal structure. researchgate.net It is an essential tool for characterizing the hierarchical structure in complex fluids and soft matter.

SAXS would be a powerful method to complement DLS and microscopy for analyzing this compound systems. If the molecule forms micelles in solution, SAXS could determine not only their size but also their shape and aggregation number. For fibrillar gels, SAXS could be used to determine the cross-sectional radius of the fibers and provide information on their internal packing. Comparing SAXS and DLS data can be particularly insightful; for example, in core-shell particles, SAXS can measure the core diameter while DLS measures the larger hydrodynamic diameter including the solvated shell. xenocs.com

Hypothetical SAXS Parameters for this compound Structures

| System | Scattering Model Applied | Key Parameter | Derived Value |

|---|---|---|---|

| Nanoparticles in Water | Spherical Form Factor | Radius of Gyration (Rg) | 65 nm |

| Organogel in Toluene (B28343) | Cylindrical Form Factor | Cylinder Cross-section Radius (Rc) | 8 nm |

| Micellar Solution | Core-Shell Sphere Model | Core Radius / Shell Thickness | 3 nm / 1.5 nm |

Rheology is the study of the flow and deformation of matter. Rheological measurements are crucial for characterizing the mechanical properties of soft materials like gels and polymer solutions. Oscillatory rheology, where a small, oscillating stress or strain is applied to a sample, is particularly informative. It measures the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. researchgate.net The relative magnitudes of G' and G'' determine the material's viscoelastic nature.

If this compound acts as a low-molecular-weight gelator, rheology would be the primary technique to quantify the mechanical strength of the resulting organogels or hydrogels. By performing a strain sweep, one can identify the linear viscoelastic region (LVER) where the structure is stable. A frequency sweep within the LVER can then reveal whether the material is a true gel (G' > G'' and both are independent of frequency) or a viscous liquid. These measurements are critical for assessing a gel's stability and suitability for applications like tissue engineering or controlled release. researchgate.net

Hypothetical Rheological Data for a this compound Organogel

| Measurement Type | Condition | Result | Interpretation |

|---|---|---|---|

| Strain Sweep | 1 rad/s frequency | Linear Viscoelastic Region (LVER) up to 0.5% strain | The gel structure is stable below 0.5% strain. |

| Frequency Sweep | 0.1% strain | G' ≈ 1500 Pa, G'' ≈ 120 Pa | Strong, elastic-dominant gel (G' >> G'') |

| Temperature Ramp | 2 °C/min heating rate | Sharp drop in G' at 65 °C (Gel-Sol Transition) | The gel melts at 65 °C. |

Spectroscopic Techniques for In Situ Studies

The investigation of this compound within complex chemical environments, such as during a polymerization reaction or as part of a larger supramolecular structure, necessitates advanced analytical methods that can provide real-time information without disrupting the system. In situ spectroscopic techniques are invaluable for this purpose, offering insights into reaction kinetics, intermediate species, and the structural evolution of materials.

Time-Resolved Spectroscopy for Reaction Monitoring

Time-resolved spectroscopy is a powerful tool for monitoring the progress of chemical reactions by recording spectra at successive time intervals. This approach allows for the tracking of reactant consumption, product formation, and the identification of transient intermediates. Among various techniques, Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring reactions involving this compound due to the distinct vibrational frequencies of its functional groups.

The synthesis of polyamides, for instance, can be monitored in real-time using in situ FTIR. By tracking the characteristic infrared bands of the reactants and products, one can follow the reaction kinetics and obtain a deeper understanding of the polymerization mechanism. For a reaction involving this compound, key vibrational bands such as the N-H stretching and bending modes, as well as the C=O stretching of the amide groups, would serve as spectroscopic markers.

A hypothetical in situ FTIR monitoring of a polymerization reaction involving this compound could yield data similar to that observed in other polyamide formation studies. The progress of the reaction can be followed by observing the decrease in the intensity of bands corresponding to the starting materials and the simultaneous increase in the intensity of bands characteristic of the newly formed polymer.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Change During Polymerization |

| N-H Stretch (Amide) | 3300 - 3500 | Shift and broadening upon hydrogen bond formation in the polymer |

| C-H Stretch (Aromatic) | 3000 - 3100 | Remains relatively constant, can be used as an internal standard |

| C=O Stretch (Amide I) | 1630 - 1680 | Shift in position and change in band shape upon polymerization |

| N-H Bend (Amide II) | 1510 - 1570 | Increase in intensity as the polymer chain grows |

This table is illustrative and based on typical values for aromatic polyamides.

Solid-State NMR for Polymer and Supramolecular Network Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for the atomic-level characterization of insoluble polymers and complex supramolecular networks, which are often intractable by solution-state NMR or X-ray diffraction. nih.gov For systems incorporating this compound, ssNMR can provide detailed information on the local chemical environment, molecular conformation, chain packing, and intermolecular interactions, such as hydrogen bonding.